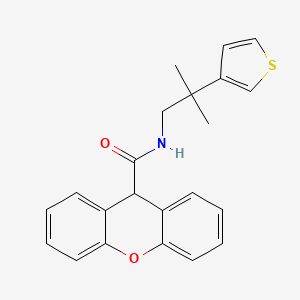

N-(2-methyl-2-(thiophen-3-yl)propyl)-9H-xanthene-9-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

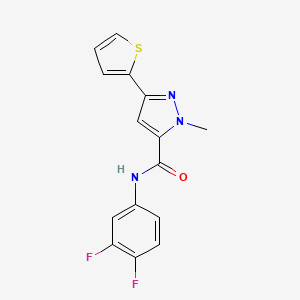

“N-(2-methyl-2-(thiophen-3-yl)propyl)-9H-xanthene-9-carboxamide” is a complex organic compound. It contains a xanthene backbone, which is a tricyclic system consisting of two benzene rings bridged by a pyran ring . Attached to this backbone is a carboxamide group and a side chain containing a thiophene ring, which is a five-membered ring containing four carbon atoms and a sulfur atom .

Scientific Research Applications

Organic Synthesis and Pharmaceuticals

- Aryl Borate Intermediates : N-(2-methyl-2-(thiophen-3-yl)propyl)-9H-xanthene-9-carboxamide contains borate and sulfonamide groups. Organoboron compounds, including aryl borates, play a crucial role in organic synthesis. Due to their stability, low toxicity, and reactivity, they serve as intermediates in drug synthesis and have applications in pharmacy and biology .

Drug Delivery Systems

- Applications : Drug carriers based on borate linkages can deliver anticancer drugs, insulin, and genes. Controlled drug release is achieved through the formation and rupture of boronic ester bonds .

Materials Science and Organic Semiconductors

- Benzo[b]thiophene Core : N-(2-methyl-2-(thiophen-3-yl)propyl)-9H-xanthene-9-carboxamide contains a benzo[b]thiophene core. This core structure is essential in many small molecule pharmaceuticals, drug candidates, and organic semiconducting materials .

Anti-Fibrotic Agents

- Liver Fibrosis Model : In a liver fibrosis model, N-(2-methyl-2-(thiophen-3-yl)propyl)-9H-xanthene-9-carboxamide (also known as HOE-077) reduced collagen deposition by nearly 63%. It acts as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor-β (PDGF-β) .

Computational Studies

- Density Functional Theory (DFT) : Researchers use DFT to study the molecular electrostatic potential and frontier molecular orbitals of this compound. These calculations provide insights into its physical and chemical properties .

properties

IUPAC Name |

N-(2-methyl-2-thiophen-3-ylpropyl)-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO2S/c1-22(2,15-11-12-26-13-15)14-23-21(24)20-16-7-3-5-9-18(16)25-19-10-6-4-8-17(19)20/h3-13,20H,14H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAFGFWINYCOSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-(7-methyl-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate](/img/no-structure.png)

![(E)-methyl 4-(1-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-methoxybenzylidene)hydrazinecarbonyl)benzoate](/img/structure/B2636299.png)

![N-[3-[[3-(3-chlorophenoxy)-2-(2,3-dimethoxyphenyl)-4-oxoazetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2636301.png)

![benzyl {[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2636309.png)

![4-((4-fluorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2636310.png)

![6-[4-(4-Methoxyphenyl)-1,2-dihydropyrazol-3-ylidene]-3-(2-methylprop-2-enoxy)-1-cyclohexa-2,4-dienone](/img/structure/B2636318.png)

![3-methoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-naphthamide](/img/structure/B2636320.png)